molecular formula C8H5ClN2S B027945 2-Chloro-4-(4-pyridinyl)thiazole CAS No. 103317-31-3

2-Chloro-4-(4-pyridinyl)thiazole

Cat. No. B027945
M. Wt: 196.66 g/mol
InChI Key: TWQFKBIJNBKFMW-UHFFFAOYSA-N
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Patent
US04725606

Procedure details

A mixture of 2-hydroxy-4-(4-pyridyl)thiazole (17.8 g, 0.10 mol) in phosphorous oxychloride (175 mL) was heated at 140° C. for 48 hours then quenched by carefully pouring onto ice (4000 mL). The resulting mixture was basified with 50% sodium hydroxide to pH 9 and extracted with methylene chloride (5×400 mL). The combined extracts were dried over sodium sulfate, concentrated, and chromatographed over silica gel (ethyl acetate as eluant). Recrystallization from ethyl acetate/hexane afforded 2-chloro-4-(4-pyridyl)thiazole (5.70 g, 29%). mp. 124°-125° C.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[N:6]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[N:6]=1

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
OC=1SC=C(N1)C1=CC=NC=C1
Name
Quantity
175 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched
ADDITION
Type
ADDITION
Details
by carefully pouring onto ice (4000 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (5×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel (ethyl acetate as eluant)
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=C(N1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.